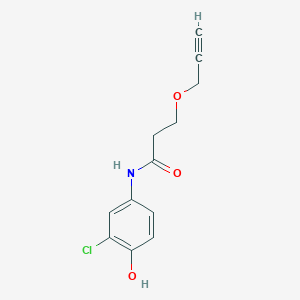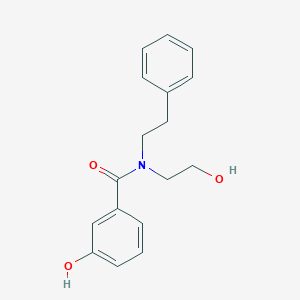![molecular formula C13H19N5OS B7648074 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea, also known as ETP-46464, is a small molecule inhibitor of the protein kinase B-Raf. B-Raf is a key component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth, differentiation, and survival. The MAPK pathway is frequently dysregulated in cancer, and B-Raf mutations are found in a variety of tumors, including melanoma, colorectal, and thyroid cancers. ETP-46464 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer.
Mechanism of Action
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea inhibits B-Raf by binding to the ATP-binding site of the kinase domain. This prevents the activation of downstream signaling pathways, including the MAPK pathway, which are involved in cell growth and survival. By inhibiting B-Raf, this compound can induce apoptosis (programmed cell death) in cancer cells with B-Raf mutations.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of normal human fibroblasts, although the mechanism of this effect is unclear. This compound has also been shown to induce autophagy (a process of cellular self-digestion) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea as a research tool is its specificity for B-Raf. This allows researchers to study the effects of B-Raf inhibition on cell signaling pathways and cellular processes. However, one limitation of this compound is its relatively low potency compared to other B-Raf inhibitors, such as vemurafenib and dabrafenib. This may limit its usefulness in certain experiments or applications.
Future Directions
There are several potential future directions for research on 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea. One area of interest is the development of more potent analogs of this compound with improved anti-tumor activity. Another area of interest is the investigation of the effects of this compound on other signaling pathways and cellular processes, such as the PI3K/Akt pathway and DNA damage response. Additionally, the combination of this compound with other targeted therapies or immunotherapies may be explored as a potential treatment strategy for cancer.
Synthesis Methods
The synthesis of 3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea involves several steps, including the preparation of the starting material, 2-ethylthieno[2,3-d]pyrimidin-4-amine, and the coupling of this compound with 1,1-dimethylurea to form the final product. The synthesis has been described in detail in a patent application filed by Eisai Co., Ltd.
Scientific Research Applications
3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea has been the subject of several preclinical studies investigating its potential as a therapeutic agent for the treatment of cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells with B-Raf mutations, including melanoma, colorectal, and thyroid cancer cells. In vivo studies in mouse models of melanoma have also shown that this compound can inhibit tumor growth and prolong survival.
properties
IUPAC Name |
3-[2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-4-10-16-11(9-5-8-20-12(9)17-10)14-6-7-15-13(19)18(2)3/h5,8H,4,6-7H2,1-3H3,(H,15,19)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNNPUMVFLXNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C=CSC2=N1)NCCNC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)-[4-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]piperidin-1-yl]methanone](/img/structure/B7647991.png)
![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)
![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)




![N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide](/img/structure/B7648063.png)
![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)

![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)